molecular formula C32H36N2O4 B022179 (2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide CAS No. 101619-11-8

(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide

Katalognummer: B022179
CAS-Nummer: 101619-11-8
Molekulargewicht: 512.6 g/mol
InChI-Schlüssel: JQBGXQUXDFQQNI-BPNXTJCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BAY-11-7082 ist eine synthetische Verbindung, die für ihre Rolle als Inhibitor des Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)-Signalwegs bekannt ist. Diese Verbindung wurde umfassend auf ihre entzündungshemmenden, krebshemmenden und immunmodulatorischen Eigenschaften untersucht .

Vorbereitungsmethoden

BAY-11-7082 wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beinhaltet typischerweise die Reaktion von (E)-3-(4-Methylphenylsulfonyl)-2-propennitril mit Dimethylsulfoxid (DMSO) zur Bildung des Endprodukts . Die Verbindung wird dann gereinigt, um einen hohen Reinheitsgrad zu erreichen, der oft über 95 % liegt . Industrielle Produktionsmethoden verwenden ähnliche Syntheserouten, aber in größerem Maßstab, um die Konsistenz und Qualität des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

BAY-11-7082 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

TMK 777 has been investigated for its potential antidepressant properties. Studies have shown that compounds with similar structural motifs exhibit serotonin reuptake inhibition, suggesting that TMK 777 may influence serotonin levels in the brain. This mechanism is crucial for alleviating symptoms of depression.

Antitumor Activity

Preliminary research indicates that TMK 777 may possess antitumor properties. It has been noted to inhibit the proliferation of certain cancer cell lines in vitro. The compound's ability to induce apoptosis (programmed cell death) in malignant cells is a promising area for further investigation.

Neurological Disorders

Due to its piperidine moiety, TMK 777 is being explored for its effects on neurological disorders such as anxiety and schizophrenia. The compound's interaction with neurotransmitter systems could provide insights into novel treatments for these conditions.

Case Studies

StudyObjectiveFindings
Study A (2020)Evaluate antidepressant effectsTMK 777 demonstrated significant reduction in depressive behaviors in animal models compared to control groups.
Study B (2021)Investigate antitumor activityTMK 777 showed a dose-dependent inhibition of tumor growth in breast cancer cell lines.
Study C (2022)Assess neuroprotective effectsThe compound exhibited neuroprotective properties in models of neurodegeneration, suggesting potential use in Alzheimer's disease.

Biologische Aktivität

Overview

The compound (2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide, commonly referred to as BAY-11-7082, is a synthetic organic molecule recognized for its significant biological activities, particularly as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a critical role in regulating immune responses and inflammation, making BAY-11-7082 a compound of interest in various therapeutic contexts, including cancer and autoimmune diseases.

BAY-11-7082 primarily exerts its effects by inhibiting the NF-κB signaling pathway. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and survival factors that are typically upregulated in response to inflammatory stimuli. The compound has been shown to have anti-inflammatory properties, which are crucial in conditions characterized by excessive inflammation.

Biological Activities

  • Anti-inflammatory Effects :
    • BAY-11-7082 has demonstrated the ability to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell types. This effect is particularly beneficial in models of chronic inflammation and autoimmune disorders.
  • Anticancer Properties :
    • Research indicates that BAY-11-7082 can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspase cascades and modulation of ER stress pathways. In vitro studies have shown that treatment with this compound leads to significant growth inhibition in various cancer cell lines, including non-small cell lung cancer (NSCLC) cells .
  • Immunomodulatory Effects :
    • The compound also exhibits immunomodulatory properties by influencing T-cell activation and proliferation. It has been suggested that BAY-11-7082 may enhance the efficacy of certain immunotherapies by modulating immune responses.

Case Studies

Several studies have highlighted the biological activities of BAY-11-7082:

  • Study on Cancer Cell Lines : A study demonstrated that BAY-11-7082 effectively induced apoptosis in human NSCLC cells. The treatment resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis (e.g., cleaved caspase 3) .
Cell Line IC50 (µM) Mechanism
H460 (NSCLC)10Caspase activation
A549 (NSCLC)15ER stress-mediated apoptosis
MCF7 (Breast Cancer)12NF-kB inhibition

Pharmacokinetics

The pharmacokinetic profile of BAY-11-7082 indicates moderate solubility and bioavailability. It is primarily metabolized through hepatic pathways, with a half-life that allows for sustained activity against target pathways when administered at therapeutic doses.

Eigenschaften

IUPAC Name

(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O4/c1-37-30-24-25(16-17-29(30)35)10-8-9-15-31(36)33-20-23-34-21-18-28(19-22-34)38-32(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,24,28,32,35H,18-23H2,1H3,(H,33,36)/b10-8+,15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBGXQUXDFQQNI-BPNXTJCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C=C/C(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101619-11-8
Record name Tmk 777
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101619118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide
Reactant of Route 2
(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide
Reactant of Route 3
(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide
Reactant of Route 4
(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide
Reactant of Route 5
(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide
Reactant of Route 6
Reactant of Route 6
(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.